6alpha-Hydroxyestriol

Vue d'ensemble

Description

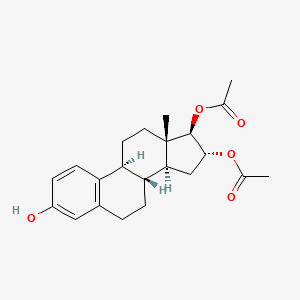

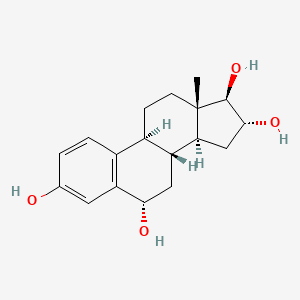

6alpha-Hydroxyestriol (6alpha-OHE) is an estrogenic steroid that is synthesized in the human placenta during pregnancy. It contains a total of 49 bonds; 25 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 3 hydroxyl groups, 1 aromatic hydroxyl, and 3 secondary .

Molecular Structure Analysis

6alpha-Hydroxyestriol has a complex molecular structure. It contains a total of 49 bonds; 25 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 3 hydroxyl groups, 1 aromatic hydroxyl, and 3 secondary .

Applications De Recherche Scientifique

- Researchers have developed a rapid and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method to quantify paclitaxel (PTX), 6α-OHP, and p-3’-hydroxyestriol (3’-OHP) in mouse plasma and tumor tissues . This method has been validated according to FDA guidelines and demonstrates linearity within specific concentration ranges. It successfully applied to studying the pharmacokinetics and distribution of PTX, 6α-OHP, and 3’-OHP in tumor-bearing nude mice after intravenous PTX administration.

- 6α-OHP’s biosafety potential is an area of active investigation. Researchers explore its effects on cellular systems, toxicity profiles, and potential therapeutic applications . Understanding its safety profile is crucial for its clinical development.

Cancer Therapy and Pharmacokinetics

Biosafety Assessment

Mécanisme D'action

Target of Action

6alpha-Hydroxyestriol is a metabolite of estradiol, a form of estrogen . As such, its primary targets are likely to be the estrogen receptors alpha (ERα) and beta (ERβ), which are involved in a wide range of physiological processes, including the regulation of the menstrual cycle and reproductive development .

Mode of Action

This typically involves binding to the receptors and inducing a conformational change, which can then influence the transcription of specific genes .

Biochemical Pathways

The biochemical pathways affected by 6alpha-Hydroxyestriol are likely to be those regulated by estrogen. This includes pathways involved in cell growth, differentiation, and proliferation, as well as the regulation of the menstrual cycle and reproductive development . .

Pharmacokinetics

They are metabolized primarily in the liver and excreted via the kidneys .

Result of Action

The molecular and cellular effects of 6alpha-Hydroxyestriol are likely to be similar to those of other estrogens. This includes the stimulation of cell growth and proliferation, particularly in estrogen-sensitive tissues such as the breast and uterus. It may also influence the regulation of the menstrual cycle and reproductive development .

Action Environment

The action of 6alpha-Hydroxyestriol, like other estrogens, can be influenced by various environmental factors. For example, the presence of other hormones, the phase of the menstrual cycle, and individual genetic factors can all influence the action and efficacy of estrogenic compounds .

Propriétés

IUPAC Name |

(6S,8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,16,17-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O4/c1-18-5-4-11-10-3-2-9(19)6-13(10)15(20)7-12(11)14(18)8-16(21)17(18)22/h2-3,6,11-12,14-17,19-22H,4-5,7-8H2,1H3/t11-,12-,14+,15+,16-,17+,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKRPOLRKWJRRV-GUFONKDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CC(C4=C3C=CC(=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)C[C@@H](C4=C3C=CC(=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6alpha-Hydroxyestriol | |

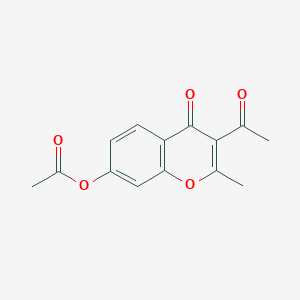

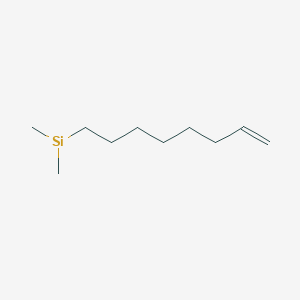

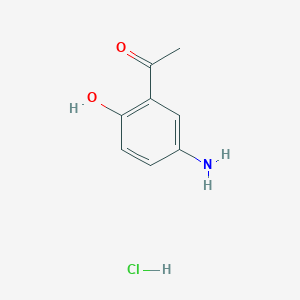

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride](/img/structure/B3179463.png)

![2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide](/img/structure/B3179471.png)

![[2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol](/img/structure/B3179474.png)

![Methyl 2-[3-(trifluoromethyl)anilino]nicotinate](/img/structure/B3179483.png)

![3-[1-[4-(4-fluorophenyl)-4-oxobutyl]pyridin-1-ium-4-yl]-1H-benzimidazol-2-one;chloride](/img/structure/B3179495.png)